Phthalan

Thermochemistry Energetic Materials Computational Chemistry

Phthalan (1,3-dihydroisobenzofuran) is a bicyclic aromatic ether, characterized by a fused benzene ring and a saturated oxygen-containing five-membered ring. This core scaffold is distinct from its oxidized analogs such as phthalide (a lactone) and phthalic anhydride.

Molecular Formula C8H8O
Molecular Weight 120.15 g/mol
CAS No. 496-14-0
Cat. No. B041614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalan
CAS496-14-0
Synonyms1,3-dihydro isobenzofuran
1,3-dihydro-2-benzofuran
1,3-dihydroisobenzofuran
phthalan
phthalane
Molecular FormulaC8H8O
Molecular Weight120.15 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2CO1
InChIInChI=1S/C8H8O/c1-2-4-8-6-9-5-7(8)3-1/h1-4H,5-6H2
InChIKeySFLGSKRGOWRGBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phthalan (CAS 496-14-0) for Procurement: Technical Baseline for 1,3-Dihydroisobenzofuran


Phthalan (1,3-dihydroisobenzofuran) is a bicyclic aromatic ether, characterized by a fused benzene ring and a saturated oxygen-containing five-membered ring [1]. This core scaffold is distinct from its oxidized analogs such as phthalide (a lactone) and phthalic anhydride [1]. The compound is a liquid at room temperature with a melting point of 6°C and a boiling point of 192°C [1]. Its use as a precursor for synthesizing nine-membered cyclic dione ethers and as a platform for benzylic C-H functionalization highlights its unique value in complex organic synthesis.

Why Phthalan (CAS 496-14-0) Cannot Be Swapped for Phthalide or Other Analogs


The substitution of Phthalan with a generic analog like phthalide or phthalic anhydride is not chemically or procedurally equivalent. The presence or absence of a ketone group in the heterocyclic ring fundamentally alters the compound's energetic profile, as quantified by standard molar enthalpy of formation [1]. Furthermore, the distinct reactivity of the saturated ether ring in Phthalan enables specific transformations, such as selective oxidation to phthalide [2] or reductive ring-opening for chain elongation , which are not accessible with the lactone or anhydride forms. This differential reactivity underpins the unique utility of Phthalan as a synthetic building block.

Quantitative Differentiators: Phthalan (496-14-0) vs. Phthalide and Phthalic Anhydride


Energetic Differentiation: Impact of Ketone Groups on Enthalpy of Formation

The introduction of ketone groups into the phthalan scaffold systematically alters the gas-phase standard molar enthalpy of formation (ΔfH°gas). Experimental and computational data establish that Phthalan is less exothermic than its oxidized derivatives [1]. The energetic impact of one ketone group (phthalide) and two ketone groups (phthalic anhydride) on the phthalan core has been quantified, providing a predictive framework for stability and reactivity.

Thermochemistry Energetic Materials Computational Chemistry

Catalytic Oxidation Selectivity: A Clean Route from Phthalan to Phthalide

Phthalan undergoes highly selective oxidation to phthalide using a Co-ZIF-9 heterogeneous catalyst and molecular oxygen [1]. This transformation demonstrates a well-defined, high-yield pathway that is not a shared property of all phthalan derivatives. The process yields phthalide with 91% selectivity, showcasing the controlled reactivity of the phthalan core.

Heterogeneous Catalysis Oxidation Chemistry Green Chemistry

Physical State and Handling: Liquid vs. Solid at Ambient Temperature

Phthalan is a liquid at room temperature (melting point 6°C) [1], while its primary analog, phthalide, is a solid (melting point 75-77°C) [2]. This fundamental physical difference directly impacts handling, metering, and reaction setup in both laboratory and industrial settings.

Process Chemistry Formulation Procurement

Flash Point: Comparative Safety Profile for Handling and Storage

The flash point of Phthalan is 63°C (closed cup) , which is significantly lower than that of its oxidized analog, phthalide (152°C) . This quantitative difference in flammability risk is a critical factor for laboratory safety protocols, shipping classifications, and industrial process hazard analysis.

Process Safety Flammability Chemical Storage

When to Source Phthalan (CAS 496-14-0): Priority Scenarios


Precursor for Nine-Membered Cyclic Dione Ethers via Reductive Ring-Opening

Phthalan is the established starting material for synthesizing nine-membered cyclic dione ethers. The protocol involves reaction with excess lithium metal in the presence of 4,4'-Di-tert-butylbiphenyl, which triggers a specific ring-opening of the furan moiety . This transformation is unique to the saturated ether structure of Phthalan and is not possible with phthalide or phthalic anhydride.

Platform for Benzylic sp3 C-H Functionalization

The benzylic positions of the saturated heterocyclic ring in Phthalan are reactive sites for C-H functionalization. This includes oxidation, amination, and arylation reactions, as reported in recent literature . This reactivity profile allows Phthalan to serve as a versatile building block for constructing more complex molecular architectures, a utility not shared by its oxidized analogs.

Calorimetric and Computational Benchmarking Studies

Phthalan serves as a key reference compound in thermochemical studies. Its well-defined experimental gas-phase enthalpy of formation (ΔfH°gas) is used to validate computational methodologies, such as the G3(MP2)//B3LYP composite approach . This validation step is crucial before applying computational methods to predict the properties of related, less-studied compounds like 2,5-dihydrofuran .

Synthesis of 3-Isochromanones via Catalytic Carbonylation

Phthalan is a direct precursor to 3-isochromanones, which are valuable intermediates in the synthesis of pharmaceuticals and crop protection agents . A patented process utilizes a palladium-catalyzed carbonylation of Phthalan with carbon monoxide, offering an industrially viable alternative to stoichiometric lithium-based methods .

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